molecular formula C14H22BrNO2Si B8126002 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate

Cat. No.: B8126002
M. Wt: 344.32 g/mol
InChI Key: XGJZIJOTXPJCIO-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is a chemical compound that features a trimethylsilyl group, a bromine atom, and a methyl group attached to a benzylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate typically involves the reaction of 4-bromo-3-methylbenzylamine with 2-(Trimethylsilyl)ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield the iodinated derivative.

    Hydrolysis: The primary amine and carbon dioxide are the major products.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate involves its ability to act as a protecting group for amines. The trimethylsilyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon removal of the protecting group, the amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl 4-bromo-3-methylphenylcarbamate
  • 2-(Trimethylsilyl)ethyl 4-chloro-3-methylbenzylcarbamate
  • 2-(Trimethylsilyl)ethyl 4-bromo-3-ethylbenzylcarbamate

Uniqueness

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is unique due to the presence of both the trimethylsilyl group and the bromine atom, which provide distinct reactivity patterns. The combination of these functional groups allows for selective transformations that are not possible with other similar compounds .

Properties

IUPAC Name

2-trimethylsilylethyl N-[(4-bromo-3-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2Si/c1-11-9-12(5-6-13(11)15)10-16-14(17)18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJZIJOTXPJCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OCC[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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